molecular formula C5H11Cl2N B2660249 1-(1-Chlorocyclopropyl)ethanamine;hydrochloride CAS No. 2551118-84-2

1-(1-Chlorocyclopropyl)ethanamine;hydrochloride

Cat. No.: B2660249
CAS No.: 2551118-84-2
M. Wt: 156.05
InChI Key: NSCWKNSXHAFNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chlorocyclopropyl)ethanamine;hydrochloride is an organic compound that features a cyclopropyl ring substituted with a chlorine atom and an ethanamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chlorocyclopropyl)ethanamine;hydrochloride typically involves the reaction of 1-chlorocyclopropyl ketone with ethanamine. The process generally includes the following steps:

    Formation of 1-chlorocyclopropyl ketone: This can be achieved by reacting cyclopropyl bromide with sodium chloride in the presence of a suitable solvent.

    Reaction with ethanamine: The 1-chlorocyclopropyl ketone is then reacted with ethanamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chlorocyclopropyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropyl ethanamines, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

1-(1-Chlorocyclopropyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Chlorocyclopropyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Chlorocyclopropyl)ethanone: A related compound with a ketone group instead of an ethanamine group.

    1-(1-Bromocyclopropyl)ethanamine: Similar structure but with a bromine atom instead of chlorine.

    Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amine group.

Uniqueness

1-(1-Chlorocyclopropyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of both a cyclopropyl ring and an ethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1-chlorocyclopropyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c1-4(7)5(6)2-3-5;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCWKNSXHAFNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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